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Compound of Interest

Compound Name:
(R)-1-N-Boc-3-

Methylaminopiperidine

Cat. No.: B591869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (N-Boc) piperidine scaffold is a cornerstone in modern medicinal

chemistry, serving as a versatile building block in the synthesis of a vast array of

pharmaceutical agents. The Boc protecting group offers stability and allows for controlled,

sequential modification of the piperidine ring, making it an invaluable tool in the design of novel

therapeutics. A thorough understanding of the physicochemical properties of N-Boc-piperidine

derivatives is paramount for optimizing synthetic routes, predicting pharmacokinetic behavior,

and ultimately, developing safe and effective drugs.

This technical guide provides a comprehensive overview of the core physicochemical

properties of various N-Boc-piperidine derivatives, details the experimental protocols for their

determination, and illustrates key logical and experimental workflows relevant to drug

discovery.

Core Physicochemical Properties of N-Boc-
Piperidine Derivatives
The introduction of the bulky, lipophilic Boc group and other substituents onto the piperidine

ring significantly influences its physicochemical characteristics. These properties are critical for

predicting a compound's behavior in biological systems, including its absorption, distribution,

metabolism, and excretion (ADME).
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General and Physical Properties
The following table summarizes key physical and chemical properties for a selection of

common N-Boc-piperidine derivatives.
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Derivative
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Appearance
Melting
Point (°C)

N-Boc-

piperidine
75844-69-8 C₁₀H₁₉NO₂ 185.26

Clear

colorless to

pale yellow

liquid

N/A (Liquid)

4-Amino-1-

Boc-

piperidine

87120-72-7 C₁₀H₂₀N₂O₂ 200.28 Solid 68-72

N-Boc-4-

hydroxypiperi

dine

109384-19-2 C₁₀H₁₉NO₃ 201.26

White to

cream

crystalline

powder[1]

61-65[1][2]

N-Boc-4-

piperidinemet

hanol

123855-51-6 C₁₁H₂₁NO₃ 215.29

White to

brown

powder[3]

78-82[3][4][5]

N-Boc-

piperidine-4-

carboxylic

acid

84358-13-4 C₁₁H₁₉NO₄ 229.27

White

crystalline

powder[6]

148-153

(S)-1-Boc-

piperidine-3-

carboxylic

acid

88495-54-9 C₁₁H₁₉NO₄ 229.27 Solid 165-169[7]

N-Boc-

Piperidine-4-

carboxylic

acid methyl

ester

149771-10-4 C₁₂H₂₁NO₄ 243.30
Colorless

liquid
33-37[8]

Solubility Profile
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The solubility of N-Boc-piperidine derivatives is a critical factor for reaction conditions,

purification, and formulation. The presence of the non-polar Boc group generally decreases

aqueous solubility compared to the parent piperidine, while increasing solubility in organic

solvents.

Derivative Name Water Solubility Organic Solvent Solubility

N-Boc-4-hydroxypiperidine Poorly Soluble[1]

Soluble in Dichloromethane,

Chloroform, Methanol, Ethanol

(≥10 mg/mL), Ethyl Acetate,

DMSO (≥10 mg/mL)[1]

N-Boc-4-piperidinemethanol - Soluble in Methanol[3]

N-Boc-piperidine-4-carboxylic

acid
- -

Lipophilicity (LogP) and Acidity (pKa)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the acid

dissociation constant (pKa) are fundamental parameters that govern a drug's ADME profile.

High lipophilicity can improve membrane permeability but may also lead to poor solubility and

increased metabolic clearance. The pKa determines the ionization state of a molecule at a

given pH, which affects its solubility, permeability, and target binding.

Note: Experimental LogP and pKa values for many specific N-Boc-piperidine derivatives are

not widely published. The values below are primarily computed predictions and should be used

as estimates.
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Derivative Name Predicted LogP (XLogP3) Predicted pKa

N-Boc-piperidine 2.0[9] -1.28 ± 0.20[10]

4-Amino-1-Boc-piperidine 0.7 -

1-Boc-3-aminopiperidine 0.7 -

N-Boc-4-hydroxypiperidine 0.61[2]
~14.80 ± 0.20 (hydroxyl group)

[2]

N-Boc-piperidine-4-carboxylic

acid
1.1 -

The Influence of Physicochemical Properties on
Drug Development
The journey of a drug candidate from initial synthesis to a viable therapeutic is heavily

influenced by its physicochemical properties. These properties are key determinants of a

compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Understanding and optimizing these characteristics early in the drug discovery process can

significantly reduce attrition rates.
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Physicochemical Properties
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Influence of Physicochemical Properties on ADMET.

Experimental Protocols
Accurate determination of physicochemical properties is essential. The following sections

outline standard methodologies for key experiments.

Melting Point Determination
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The melting point is a crucial indicator of purity; a sharp melting range typically signifies a high-

purity compound.

Methodology (Capillary Method):

Sample Preparation: A small amount of the finely powdered, dry N-Boc-piperidine derivative

is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[2]

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp)

or attached to a thermometer and immersed in a heating bath (e.g., Thiele tube). The sample

should be aligned with the thermometer bulb.

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially

near the expected melting point.

Observation: The temperature at which the substance first begins to melt (T1) and the

temperature at which the entire sample has liquefied (T2) are recorded.

Reporting: The melting point is reported as the range T1-T2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.researchgate.net/figure/Schematic-flow-chart-summarizing-the-process-of-drug-discovery-and-the-main-content-of_fig1_344293028
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Pack dry, powdered sample
into capillary tube

Place capillary in
heating apparatus

Heat slowly
(~1-2°C / min)

Record temperature at
first liquid (T1) and

all liquid (T2)

Report melting range
(T1 - T2)

End

Click to download full resolution via product page

Melting Point Determination Workflow.

Solubility Determination (Gravimetric Method)
This method determines the concentration of a solute in a saturated solution at a constant

temperature.[1]

Methodology:
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Preparation: Add an excess amount of the solid N-Boc-piperidine derivative to a known

volume of the chosen solvent in a sealed vial.

Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48

hours) to ensure equilibrium is reached.[1]

Separation: Allow the undissolved solid to settle.[1]

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and pass it

through a syringe filter (e.g., 0.22 µm) into a pre-weighed container to remove any

microcrystals.[1]

Evaporation: Completely evaporate the solvent from the filtrate using a drying oven or

vacuum desiccator, ensuring the temperature is below the solute's melting point.[1]

Final Weighing: Cool the container and weigh it to determine the mass of the dissolved

solute.

Calculation: Calculate the solubility based on the mass of the solute and the volume of the

filtrate, typically expressed in g/100 mL or mg/mL.[1]
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Gravimetric Solubility Determination Workflow.
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pKa Determination (Potentiometric Titration)
Potentiometric titration is a robust method for determining the pKa of ionizable groups, such as

the carboxylic acid or the deprotected piperidine nitrogen.

Methodology:

Sample Preparation: Dissolve a precise amount of the test compound in deionized water or a

suitable co-solvent to a known concentration.

Apparatus Setup: Place the solution in a temperature-controlled vessel with a calibrated pH

electrode and a magnetic stirrer.

Titration: Incrementally add a standardized solution of a strong acid or base (e.g., 0.1 M

NaOH or HCl) using a burette.

Data Acquisition: Record the pH of the solution after each addition of the titrant.

Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point, where half of the

functional group has been neutralized.
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pKa Determination by Potentiometric Titration.
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LogP/LogD Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for experimentally

determining the octanol-water partition coefficient (LogP for neutral species) or distribution

coefficient (LogD for ionizable species at a specific pH).

Methodology:

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered

saline, pH 7.4) and vice-versa.

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent

(e.g., DMSO).

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of

the pre-saturated n-octanol and aqueous buffer.

Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to

partition between the two phases until equilibrium is reached.

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and

aqueous layers.

Quantification: Carefully sample each phase and determine the concentration of the

compound in both the n-octanol and aqueous layers, typically using HPLC with UV detection.

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration

in the n-octanol phase to the concentration in the aqueous phase.
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LogP/LogD Determination by Shake-Flask Method.

Conclusion
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The N-Boc-piperidine moiety is a privileged scaffold in drug discovery, and a deep

understanding of the physicochemical properties of its derivatives is fundamental to their

successful application. Properties such as melting point, solubility, pKa, and LogP are not

merely data points but are critical predictors of a compound's synthetic feasibility, formulation

potential, and ultimate pharmacokinetic and pharmacodynamic behavior. The systematic

evaluation and optimization of these parameters, guided by the robust experimental protocols

detailed herein, are essential for advancing N-Boc-piperidine derivatives from promising leads

to clinically successful therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bitesizebio.com [bitesizebio.com]

2. researchgate.net [researchgate.net]

3. physchem.org.uk [physchem.org.uk]

4. researchgate.net [researchgate.net]

5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

6. researchgate.net [researchgate.net]

7. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their
N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

8. ijarbs.com [ijarbs.com]

9. researchgate.net [researchgate.net]

10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and
Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual
- NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
N-Boc-Piperidine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591869#physicochemical-properties-of-n-boc-
piperidine-derivatives]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.benchchem.com/product/b591869?utm_src=pdf-custom-synthesis
https://bitesizebio.com/24006/using-admet-to-move-forward-from-drug-discovery-to-development/
https://www.researchgate.net/figure/Schematic-flow-chart-summarizing-the-process-of-drug-discovery-and-the-main-content-of_fig1_344293028
http://physchem.org.uk/symp02/symp02_im.pdf
https://www.researchgate.net/publication/47790065_The_graphical_representation_of_ADME-related_molecule_properties_for_medicinal_chemists
https://eprints.whiterose.ac.uk/id/eprint/194592/1/d2md00239f.pdf
https://www.researchgate.net/publication/225946729_The_influence_of_lipophilicity_on_the_pharmacokinetic_behavior_of_drugs_Concepts_and_examples
https://pmc.ncbi.nlm.nih.gov/articles/PMC12021451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12021451/
https://ijarbs.com/pdfcopy/july2016/ijarbs26.pdf
https://www.researchgate.net/figure/Flowchart-for-the-process-of-predicting-ADME-properties-using-AI_fig3_377100887
https://www.ncbi.nlm.nih.gov/books/NBK326710/
https://www.ncbi.nlm.nih.gov/books/NBK326710/
https://www.ncbi.nlm.nih.gov/books/NBK326710/
https://www.benchchem.com/product/b591869#physicochemical-properties-of-n-boc-piperidine-derivatives
https://www.benchchem.com/product/b591869#physicochemical-properties-of-n-boc-piperidine-derivatives
https://www.benchchem.com/product/b591869#physicochemical-properties-of-n-boc-piperidine-derivatives
https://www.benchchem.com/product/b591869#physicochemical-properties-of-n-boc-piperidine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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